P005091

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines

Scientific Field: Medicinal Chemistry.

Summary of Application: 1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities.

Results or Outcomes: The review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years.

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Summary of Application: The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties.

Methods of Application: The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound.

Results or Outcomes: The synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra.

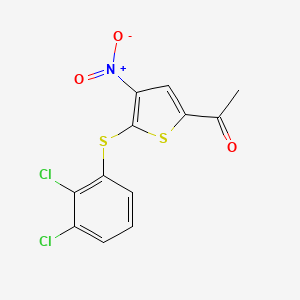

P005091 is a chemical compound recognized primarily for its role as a selective inhibitor of ubiquitin-specific protease 7 (USP7), an enzyme involved in the regulation of protein stability and degradation pathways. The compound is classified as a trisubstituted thiophene, featuring a unique structure that includes dichlorophenylthio, nitro, and acetyl substituents. Its chemical formula is represented as 1-(5-(2,3-dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone, and it has a CAS number of 882257-11-6 . The compound has garnered attention in cancer research due to its ability to induce apoptosis in various cancer cell lines, particularly by modulating the stability of key regulatory proteins such as p53.

- Oxidation: The nitro group can be reduced to form an amine under specific conditions. This reaction can be facilitated by hydrogenation using palladium on carbon as a catalyst.

- Substitution: The dichlorophenylthio group can be substituted with other functional groups through nucleophilic substitution reactions .

These reactions highlight the compound's versatility in synthetic applications, allowing for the generation of various derivatives that may possess distinct biological activities.

P005091 exhibits significant biological activity, particularly in the context of cancer biology:

- Apoptosis Induction: The compound has demonstrated potent anti-cancer effects by promoting apoptosis in both p53-positive and p53-mutant cancer cell lines. This activity is primarily attributed to its ability to inhibit USP7, leading to the degradation of HDM2 (a negative regulator of p53) and subsequent stabilization and activation of p53 .

- Immunomodulation: P005091 also influences immune responses by affecting proteins involved in immune signaling pathways, suggesting potential applications in immunology .

The synthesis of P005091 involves several key steps:

- Formation of the Thiophene Ring: The initial step includes the formation of the thiophene ring structure.

- Substituent Introduction: The dichlorophenylthio and nitro groups are introduced through specific reaction conditions.

- Purification: The final product is purified using chromatographic techniques to achieve a high degree of purity (greater than 99.5%) .

Industrial production methods typically involve batch reactions conducted under controlled conditions to optimize yield and purity.

P005091 has diverse applications in scientific research:

- Cancer Research: It serves as a valuable tool for studying the role of USP7 in cancer biology and developing new therapeutic agents targeting this pathway.

- Drug Discovery: Due to its specificity and potency as a USP7 inhibitor, P005091 is utilized in drug discovery programs aimed at identifying novel cancer therapeutics .

- Immunological Studies: Its ability to modulate immune responses opens avenues for research into immune-related diseases .

Studies have shown that P005091 interacts selectively with USP7, leading to significant biological consequences:

- Protein Stability Modulation: By inhibiting USP7, P005091 accelerates the degradation of HDM2, resulting in increased levels of p53 and p21 proteins. This interaction is crucial for understanding its mechanism of action in cancer therapy .

- Selectivity Profile: P005091 exhibits minimal activity against other ubiquitin-specific proteases, highlighting its selectivity for USP7 and making it an important tool for targeted therapeutic strategies .

P005091 stands out due to its unique selectivity and potency as a USP7 inhibitor. Here are some similar compounds for comparison:

| Compound Name | Mechanism | EC50 (μM) | Unique Features |

|---|---|---|---|

| P22077 | USP7 Inhibitor | Not specified | Different chemical structure but similar biological activity |

| HBX 19818 | USP7 Inhibitor | Higher EC50 than P005091 | Specific USP7 inhibition with less potency |

| P5091 | Analog of P005091 | Similar activity | Shares structural similarities with slight variations |

Uniqueness: P005091's high selectivity for USP7 and its ability to induce apoptosis across various cancer cell lines distinguish it from other inhibitors. Its specific interactions with the catalytic site of USP7 further enhance its value in cancer research and drug development .

The synthesis of P005091 follows a sequential three-step approach starting from 2-chlorothiophene as the fundamental building block [1] [2]. The initial transformation involves the conversion of 2-chlorothiophene to 1-(5-chloro-2-thienyl)ethanone through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution occurs preferentially at the 5-position of the thiophene ring due to the regioselectivity patterns characteristic of thiophene chemistry [3].

The synthetic pathway proceeds through the following sequence:

- Starting material: 2-chlorothiophene

- Intermediate 1: 1-(5-chloro-2-thienyl)ethanone (via acetylation)

- Intermediate 2: 1-(5-chloro-4-nitro-2-thienyl)ethanone (via nitration)

- Final product: P005091 (via thioetherification)

This synthetic route demonstrates excellent regioselectivity with the acetyl group being introduced at the 5-position relative to the existing chlorine substituent. The pathway represents a convergent approach that allows for systematic modification of the aromatic substitution pattern [1].

Acetylation and Nitration Reaction Mechanisms

Acetylation Mechanism

The acetylation step employs classic Friedel-Crafts acylation conditions utilizing acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) as the Lewis acid catalyst [2]. The mechanism proceeds through formation of an acetylium ion intermediate:

CH₃COCl + AlCl₃ → CH₃CO⁺AlCl₄⁻

The electrophilic acetyl cation attacks the 5-position of 2-chlorothiophene, generating a sigma complex intermediate. Subsequent deprotonation restores aromaticity and yields 1-(5-chloro-2-thienyl)ethanone. The regioselectivity is controlled by electronic effects, with the 5-position being the most nucleophilic site in 2-chlorothiophene [3].

Nitration Mechanism

The nitration reaction utilizes fuming nitric acid under carefully controlled low-temperature conditions (-5°C to 5°C) to introduce the nitro group at the 4-position of the thiophene ring [1] [2]. The mechanism involves electrophilic aromatic substitution with the nitronium ion (NO₂⁺) as the attacking species:

HNO₃ + H⁺ → H₂NO₃⁺ → NO₂⁺ + H₂O

The nitronium ion preferentially attacks the 4-position due to the directing effects of the existing substituents. The low temperature is crucial for controlling the reaction selectivity and preventing acid-catalyzed polymerization, which can occur with thiophene derivatives under strongly acidic conditions [4] [5].

Thioetherification with 2,3-Dichlorobenzenethiol

The thioetherification step represents a nucleophilic aromatic substitution reaction where the chlorine atom at the 5-position is displaced by 2,3-dichlorobenzenethiol [1] [2]. This transformation is facilitated by the electron-withdrawing effect of the nitro group, which activates the thiophene ring toward nucleophilic attack.

Reaction Conditions and Mechanism

The optimal conditions employ sodium metal dissolved in absolute ethanol to generate the thiolate anion in situ:

Na + EtOH → Na⁺EtO⁻ + ½H₂

2,3-dichlorobenzenethiol + Na⁺EtO⁻ → 2,3-dichlorobenzenethiolate⁻ + EtOH

The thiolate nucleophile attacks the 5-position carbon, with the chlorine serving as the leaving group. The reaction proceeds through an addition-elimination mechanism characteristic of SNAr (nucleophilic aromatic substitution) reactions [6] [7].

The electronic activation provided by the 4-nitro group significantly enhances the electrophilicity of the 5-position carbon, facilitating the substitution reaction under mild conditions (room temperature, 1 hour stirring followed by overnight reaction) [2].

Yield Optimization and Purification Protocols

Yield Optimization Strategies

The overall synthetic yield can be optimized through careful control of several parameters:

Temperature Control: The nitration step requires precise temperature maintenance at -5°C to 5°C to maximize yield (45% reported) while minimizing side reactions [1].

Reaction Time Optimization: The thioetherification step benefits from initial rapid stirring (1 hour) followed by extended reaction time (overnight) to ensure complete conversion [2].

Stoichiometry: The use of slight excess of thiol nucleophile and careful control of base equivalents ensures optimal conversion while minimizing side product formation.

Purification Protocols

The purification strategy employs sequential techniques:

Aqueous Workup: Initial quenching in ice/water followed by filtration to remove inorganic salts and unreacted starting materials [1].

Solvent Extraction: Dichloromethane extraction with aqueous washing to remove polar impurities and achieve preliminary purification [1].

Column Chromatography: Silica gel chromatography provides the final purification step, enabling separation of regioisomers and achievement of high purity [2].

Recrystallization: Final purification through recrystallization from appropriate solvents to obtain analytically pure P005091.

Alternative Synthetic Approaches

Direct Synthesis from 5-Chloro-4-nitrothiophene Derivatives

An alternative approach begins with ethyl 5-chloro-4-nitrothiophene-2-carboxylate as the starting material, which can be directly subjected to thioetherification with 2,3-dichlorobenzenethiol [2]. This route eliminates the need for the acetylation step but requires conversion of the ester functionality to the desired acetyl group.

Modified Reaction Conditions

Alternative conditions for the thioetherification include:

- Potassium carbonate in DMF at room temperature

- DIPEA (diisopropylethylamine) in isopropanol under microwave heating at 150°C

- Sodium ethoxide in ethanol at room temperature

Structure-Activity Relationship Optimization

The SAR data indicates that dichloro substitution patterns are superior to monochloro analogs in terms of USP7 inhibitory activity [1]. This finding suggests that alternative dichlorophenylthiol derivatives (such as 2,4-dichlorobenzenethiol or 3,5-dichlorobenzenethiol) could be employed to generate analogs with potentially enhanced activity.

The difluoro analog also demonstrates enhanced potency compared to monochloro derivatives, indicating that 2,3-difluorobenzenethiol represents a viable alternative nucleophile for generating potent USP7 inhibitors [1].

Yield and Efficiency Improvements

Recent optimization studies suggest that microwave-assisted synthesis can significantly reduce reaction times while maintaining or improving yields. The use of alternative bases such as cesium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may provide enhanced reactivity and selectivity in the thioetherification step [8].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic